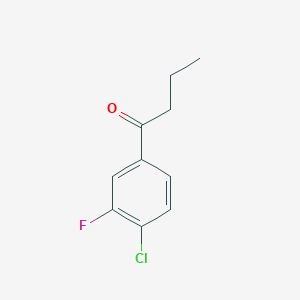

4'-Chloro-3'-fluorobutyrophenone

Description

Contextualizing 4-Chloro-4'-fluorobutyrophenone within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. numberanalytics.com This structural feature imparts unique reactivity to these molecules, making them valuable intermediates in numerous organic syntheses. numberanalytics.comunacademy.com The carbonyl group is polarized, with the carbon atom carrying a partial positive charge, rendering it susceptible to attack by nucleophiles. chemicalbook.comnumberanalytics.com The aromatic ring, in turn, influences the reactivity of the carbonyl group through electronic effects. numberanalytics.com

4'-Chloro-3'-fluorobutyrophenone is a specific example of a halogenated aromatic ketone. Its structure features a butyrophenone (B1668137) core with a chlorine atom on the butyryl chain and a fluorine atom on the phenyl ring. This particular arrangement of halogens and the ketone functional group defines its chemical behavior and potential applications. Aromatic ketones, in general, are more stable than their aliphatic counterparts due to the delocalization of electrons from the aromatic ring into the carbonyl group. numberanalytics.com They are typically soluble in organic solvents and find use as building blocks in the synthesis of more complex molecules. unacademy.comchemicalbook.com

Significance in Contemporary Synthetic Organic Chemistry

In modern synthetic organic chemistry, compounds that can serve as versatile building blocks are of paramount importance. This compound fits this description, acting as a key intermediate in the synthesis of a variety of more complex molecules. chemimpex.comchemicalbook.com Its utility stems from the presence of multiple reactive sites: the ketone carbonyl group, the alkyl chloride, and the fluorinated aromatic ring. These features allow for a range of chemical transformations, enabling chemists to construct diverse molecular architectures.

The compound is particularly noted for its role in the preparation of pharmaceutical agents. chemimpex.comchembk.combloomtechz.com The butyrophenone scaffold itself is a well-established pharmacophore found in a number of centrally acting drugs. wikipedia.orgdrugbank.comdrugbank.com The specific halogenation pattern of this compound can be leveraged to fine-tune the properties of the final products. chemimpex.com Its application extends to being a reagent in various chemical reactions and as a starting material for the synthesis of specialty chemicals and materials. chemimpex.comfengchengroup.com

Overview of Research Trajectories

Research involving this compound has primarily focused on its application as a synthetic intermediate. chemimpex.comchemicalbook.comfengchengroup.com A significant area of investigation has been its use in the development of novel therapeutic agents, particularly in the realm of neurochemistry. chemimpex.combloomtechz.com Studies have explored its effects on neurotransmitter systems, providing insights into brain chemistry. chemimpex.com

Furthermore, its reactivity and potential for creating diverse chemical structures have made it a subject of interest in materials science. chemimpex.com Research in this area explores the incorporation of this and similar halogenated butyrophenones into polymers and other materials to enhance properties such as thermal stability. chemimpex.com The compound also serves as a model substrate in the exploration of new synthetic methodologies and catalytic processes. bloomtechz.com Future research is likely to continue exploring its potential in drug discovery and the development of new materials with tailored properties.

Chemical and Physical Properties of this compound

The utility of this compound in various research and industrial applications is underpinned by its distinct physicochemical properties. Below is a summary of its key characteristics:

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| CAS Number | 3874-54-2 |

| Appearance | White to amber to dark green clear liquid |

| Melting Point | 5 - 6 °C |

| Boiling Point | 122 °C at 0.7 mmHg |

| Density | 1.22 - 1.23 g/mL at 25 °C |

| Refractive Index | 1.5245 to 1.5265 (at 20°C) |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform |

Data sourced from multiple chemical suppliers and databases. chemimpex.comchemicalbook.comchembk.comfengchengroup.comsigmaaldrich.comthermofisher.com

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation reaction. chemicalbook.com This process typically involves the reaction of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane. chemicalbook.com The reaction proceeds by the formation of an acylium ion from 4-chlorobutyryl chloride and the catalyst, which then attacks the electron-rich fluorobenzene ring to form the desired ketone. The crude product is often purified by column chromatography. chemicalbook.com

Applications in Research

This compound is a valuable compound with a range of applications in scientific research:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antipsychotic and antidepressant medications. chemimpex.comchemicalbook.combloomtechz.com Its structure is a key component in the synthesis of drugs such as haloperidol (B65202) and its analogues. chemicalbook.comwikipedia.org

Organic Synthesis: The compound is utilized as a building block for creating more complex molecules due to its multiple reactive sites. chemimpex.comchemicalbook.com

Material Science: It is employed in the development of specialty polymers and other materials, contributing to enhanced thermal stability and mechanical properties. chemimpex.com

Neurochemical Research: The compound is studied for its effects on neurotransmitter systems, which can provide valuable insights into brain chemistry and the mechanisms of neurological disorders. chemimpex.com

Analytical Chemistry: It can be used as a reference standard in analytical techniques like chromatography for the identification and quantification of similar compounds. chemimpex.com

An article on the synthetic methodologies for This compound cannot be generated at this time. Extensive research did not yield specific documented synthetic routes for this particular chemical compound.

The available scientific literature and chemical databases primarily detail the synthesis of a related isomer, 4-Chloro-4'-fluorobutyrophenone . While both are butyrophenone derivatives, the differing positions of the halogen substituents on the phenyl ring mean their synthetic pathways, precursor selection, and reaction conditions are distinct.

Information regarding the established synthetic routes for 4-Chloro-4'-fluorobutyrophenone, such as Friedel-Crafts acylation using fluorobenzene and 4-chlorobutyryl chloride, is readily available. chemicalbook.comchemicalbook.comsigmaaldrich.com However, applying this information to this compound would be scientifically inaccurate. The synthesis of the requested compound would require starting with 1-chloro-2-fluorobenzene (B165100), and specific, documented research findings for this reaction are not available in the provided search results. nih.gov

Similarly, discussions on halogenation of butyrophenone precursors or specific mechanistic considerations are dependent on the exact structure of the target molecule. Without dedicated studies on this compound, any such discussion would be speculative and fall outside the required standards of a scientifically accurate and informative article.

Therefore, to adhere to the principles of accuracy and strict adherence to the requested subject, this article cannot be produced.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVZGNJMLPYJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 4 Fluorobutyrophenone

Advanced Synthetic Techniques and Optimization

The synthesis of 4'-Chloro-3'-fluorobutyrophenone, a key intermediate in the creation of various pharmaceuticals, is a focal point of extensive research. chemimpex.com The primary method for its synthesis is the Friedel-Crafts acylation, a classic yet versatile reaction in organic chemistry. nih.govnumberanalytics.com This reaction involves the acylation of an aromatic ring, in this case, 1-chloro-2-fluorobenzene (B165100), with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst. nih.govchemicalbook.com

Catalytic Approaches in Butyrophenone Synthesis

The Friedel-Crafts acylation is central to the synthesis of butyrophenones. nih.gov It involves an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. numberanalytics.comorganic-chemistry.org In the synthesis of this compound, 1-chloro-2-fluorobenzene is reacted with 4-chlorobutyryl chloride. chemicalbook.com

The choice of catalyst is critical in Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are frequently used to activate the acyl chloride, forming a highly electrophilic acylium ion. numberanalytics.comsigmaaldrich.com However, the use of stoichiometric amounts of AlCl₃ can lead to challenges in workup and waste generation. wikipedia.org Consequently, research has focused on developing more sustainable catalytic systems. Milder Lewis acids, such as zinc salts, and Brønsted acids are being explored as alternatives. wikipedia.org Innovations include the use of solid acid catalysts like zeolites and metal-organic frameworks, which offer advantages in terms of reusability and reduced environmental impact. wikipedia.org

| Catalyst Type | Examples | Advantages |

| Strong Lewis Acids | AlCl₃, FeCl₃ | High reactivity |

| Milder Lewis Acids | Zn(II) salts | Reduced waste, easier workup |

| Brønsted Acids | H₂SO₄, HF | Can be used in catalytic amounts |

| Solid Acid Catalysts | Zeolites | Reusable, environmentally friendly |

Considerations for High-Yield and High-Purity Production

Achieving high yield and purity in the synthesis of this compound is paramount for its use in pharmaceutical applications. chemicalbook.comsigmaaldrich.com Several factors influence the outcome of the Friedel-Crafts acylation reaction. numberanalytics.com

Reaction Conditions:

Temperature: Controlling the reaction temperature is crucial to minimize the formation of byproducts. numberanalytics.com

Solvent: The choice of solvent can impact reaction rates and selectivity. Dichloromethane and nitrobenzene (B124822) are commonly used. numberanalytics.comchemicalbook.com

Catalyst Loading: Optimizing the amount of catalyst is essential to avoid excess waste and side reactions. numberanalytics.com

A typical laboratory-scale synthesis involves reacting 1-chloro-2-fluorobenzene with 4-chlorobutyryl chloride using aluminum chloride as a catalyst in a solvent like dichloromethane. chemicalbook.com The reaction is typically carried out at a controlled temperature, and upon completion, the product is purified, often through recrystallization, to achieve the desired high purity of 98.5% or greater. fengchengroup.com One documented procedure reports a yield of 90% under specific conditions. chemicalbook.com

| Parameter | Condition | Impact |

| Reactants | 1-chloro-2-fluorobenzene, 4-chlorobutyryl chloride | Starting materials for the synthesis |

| Catalyst | Aluminum chloride | Activates the acylation reaction |

| Solvent | Dichloromethane | Provides a medium for the reaction |

| Temperature | 20°C | Influences reaction rate and byproduct formation |

| Reaction Time | 4 hours | Duration to ensure completion of the reaction |

| Purification | Recrystallization | To achieve high purity of the final product |

Industrial-Scale Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of this compound necessitates robust and efficient methodologies that can handle large volumes safely and economically.

Large-Scale Halogenation Processes

Halogenation is a fundamental process in the synthesis of this compound, as it introduces the essential chloro and fluoro substituents onto the aromatic ring. mt.com In an industrial setting, the halogenation of aromatic compounds is typically achieved through electrophilic substitution, often requiring a catalyst to enhance the electrophilicity of the halogen. mt.com For chlorination, a common approach involves using a Lewis acid catalyst like aluminum chloride (AlCl₃) to polarize the Cl-Cl bond, making it a more potent electrophile. mt.com

The process for synthesizing a related compound, 3-chloro-4-fluoronitrobenzene, involves suspending p-fluoronitrobenzene in a mixture of nitric and sulfuric acid, with iodine as a catalyst, and reacting it with N-chlorosuccinimide. chemicalbook.com This reaction, completed at room temperature, yields the desired product after extraction and purification. chemicalbook.com Such methods highlight the controlled conditions required for large-scale halogenation to ensure high yields and minimize the formation of unwanted isomers.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a transformative technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processing. aurigeneservices.comnih.gov In a continuous flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. aurigeneservices.commit.edu This enhanced control leads to improved product consistency, higher yields, and increased safety, particularly for exothermic reactions. aurigeneservices.comnih.gov

Automation and Advanced Purification Techniques for Industrial Scale

Automation is a key element in modern industrial chemical synthesis, enabling precise control over reaction conditions and reducing the potential for human error. nih.gov In the context of this compound production, automated systems can manage reactant feeding, temperature profiles, and reaction times, ensuring consistent product quality. nih.gov

Advanced purification techniques are also critical for achieving the high purity required for pharmaceutical intermediates. biopharminternational.com On-line high-performance liquid chromatography (HPLC) can be integrated into the production process to provide near real-time analysis of product purity. biopharminternational.com This data can then be used to automate the control of purification columns, optimizing the collection of the high-purity product and minimizing waste. biopharminternational.com By combining automated process control with advanced analytical and purification technologies, manufacturers can ensure the efficient and reliable production of high-purity this compound on an industrial scale. biopharminternational.comazolifesciences.com

Chemical Reactivity and Transformation Studies of 4 Chloro 4 Fluorobutyrophenone

Oxidative Transformations

The oxidation of 4-Chloro-4'-fluorobutyrophenone can be directed at the butyryl side chain. Depending on the reagents and conditions, this can lead to the formation of carboxylic acids or other ketone derivatives.

Aryl alkyl ketones can undergo oxidative cleavage under vigorous conditions to yield aromatic carboxylic acids. In the case of 4-Chloro-4'-fluorobutyrophenone, the entire butyryl side chain can be oxidized and cleaved from the aromatic ring, resulting in the formation of 4-fluorobenzoic acid. This transformation typically requires strong oxidizing agents, such as potassium permanganate or chromic acid, under acidic or alkaline conditions. ncert.nic.in This reaction is a fundamental method for converting alkylbenzene derivatives into their corresponding benzoic acids. ncert.nic.in

While the haloform reaction is a well-known method for oxidizing methyl ketones to carboxylic acids, it is not directly applicable to 4-Chloro-4'-fluorobutyrophenone as it is not a methyl ketone. ncert.nic.inbyjus.comwikipedia.org

Table 1: General Conditions for Oxidation of Aryl Alkyl Ketones to Carboxylic Acids

| Oxidizing Agent | Conditions | Product from 4-Chloro-4'-fluorobutyrophenone |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline or Acidic, Heat | 4-Fluorobenzoic acid |

| Chromic Acid (H₂CrO₄) | Acidic (H₂SO₄), Heat | 4-Fluorobenzoic acid |

As 4-Chloro-4'-fluorobutyrophenone is already a ketone, this subsection refers to transformations that would yield a different ketone. Such reactions are less common than cleavage to carboxylic acids but can be achieved through specific synthetic routes. For instance, functionalization of the α-carbon to the ketone followed by rearrangement or elimination could theoretically produce a different ketone structure. However, specific literature examples for this transformation on this substrate are not prevalent.

Reductive Transformations

The carbonyl group of 4-Chloro-4'-fluorobutyrophenone is readily susceptible to reduction, leading to the formation of either secondary alcohols or the complete deoxygenation to an alkane.

The reduction of the ketone functionality to a secondary alcohol is a common and synthetically useful transformation. This can be achieved with high efficiency using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, converting aldehydes and ketones to their corresponding alcohols without affecting other functional groups like esters or, in this case, the alkyl chloride. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org The resulting product from the reduction of 4-Chloro-4'-fluorobutyrophenone is 4-chloro-1-(4-fluorophenyl)butan-1-ol.

Table 2: Reduction of 4-Chloro-4'-fluorobutyrophenone to an Alcohol

| Reducing Agent | Solvent(s) | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 4-chloro-1-(4-fluorophenyl)butan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 4-chloro-1-(4-fluorophenyl)butan-1-ol |

Complete reduction of the carbonyl group to a methylene (CH₂) group transforms the butyrophenone (B1668137) into an alkylbenzene. This deoxygenation can be accomplished under either strongly acidic or basic conditions.

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.orgpharmaguideline.com This method is particularly effective for aryl-alkyl ketones that are stable in strong acid. organic-chemistry.org

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. annamalaiuniversity.ac.inwikipedia.orglibretexts.org This method is suitable for substrates that are sensitive to acid. masterorganicchemistry.com

Both methods would convert 4-Chloro-4'-fluorobutyrophenone to 1-(4-chlorobutyl)-4-fluorobenzene.

Table 3: Reduction of 4-Chloro-4'-fluorobutyrophenone to an Alkane

| Reaction Name | Reagents | Product |

|---|---|---|

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1-(4-chlorobutyl)-4-fluorobenzene |

Nucleophilic Substitution Reactions

The terminal primary alkyl chloride on the butyl chain of 4-Chloro-4'-fluorobutyrophenone is an excellent electrophile for nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. This reactivity is the cornerstone of its use as a key intermediate in the synthesis of many butyrophenone-class antipsychotic drugs. chemimpex.com

A prominent example is the synthesis of Haloperidol (B65202). wikipedia.org In this reaction, 4-Chloro-4'-fluorobutyrophenone is coupled with 4-(4-chlorophenyl)-4-hydroxypiperidine. The secondary amine of the piperidine acts as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond and yielding the final active pharmaceutical ingredient. patsnap.compatsnap.com This reaction is typically carried out in the presence of a base to neutralize the HCl formed.

Table 4: Nucleophilic Substitution in the Synthesis of Haloperidol

| Electrophile | Nucleophile | Base (optional) | Product |

|---|

Carbon-Carbon Bond Forming Reactions

The presence of a halogenated aromatic ring in 4'-Chloro-3'-fluorobutyrophenone opens the door to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.

Palladium-catalyzed carbonylation introduces a carbonyl group into the molecule. In the case of this compound, this reaction would typically target the aryl-chloride bond. Under a carbon monoxide atmosphere and with a suitable palladium catalyst, the aryl halide can be converted into an acyl derivative. This process is valuable for the synthesis of ketones, esters, and amides.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. yonedalabs.comrsc.org this compound can serve as the halide partner in this reaction. The choice of catalyst, ligand, and base is crucial for achieving high yields. ikm.org.my This reaction allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4'-position of the phenyl ring. yonedalabs.com

| Coupling Partner | Catalyst | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | 1-(3-Fluoro-4'-phenyl-[1,1'-biphenyl]-4-yl)butan-1-one |

| Vinylboronic acid | PdCl₂(dppf) | 1-(3-Fluoro-4'-vinyl-[1,1'-biphenyl]-4-yl)butan-1-one |

| Methylboronic acid | Pd(OAc)₂/SPhos | 1-(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)butan-1-one |

The Heck reaction couples the aryl halide of this compound with an alkene in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, with the aryl group from the butyrophenone being transferred. organic-chemistry.org The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org

Other Mechanistic Studies of Reactivity

The chlorine and fluorine atoms on the phenyl ring of this compound play a significant role in its reactivity.

Influence on Reaction Sites: The electron-withdrawing nature of the halogens makes the carbonyl carbon more electrophilic, potentially increasing its reactivity towards nucleophiles. Furthermore, the presence of these halogens can influence the regioselectivity of reactions on the aromatic ring. The combined electronic effects of the 3'-fluoro and 4'-chloro substituents direct the outcome of further chemical transformations. nih.gov

Free Radical Mechanisms

Free radical reactions are a class of chemical transformations involving intermediates that possess an unpaired electron. These reactions typically proceed via a chain mechanism consisting of three distinct phases: initiation, propagation, and termination. The reactivity of 4-Chloro-4'-fluorobutyrophenone, also known as 4-chloro-1-(4-fluorophenyl)butan-1-one, in such mechanisms is dictated by the presence of covalent bonds that can undergo homolytic cleavage to form radical species.

Initiation: The initiation phase requires an energy input, typically in the form of heat or ultraviolet (UV) light, to generate the initial radical. In the case of 4-Chloro-4'-fluorobutyrophenone, the carbon-chlorine (C-Cl) bond is susceptible to homolytic cleavage due to its lower bond dissociation energy compared to carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds. This event would produce a butyrophenone radical and a chlorine radical.

Propagation: Once a radical is formed, it can react with a neutral molecule to create a new radical, continuing the chain reaction. For instance, the butyrophenone radical could abstract a hydrogen atom from another molecule, or a chlorine radical could abstract a hydrogen from a neutral 4-Chloro-4'-fluorobutyrophenone molecule. This hydrogen abstraction would preferentially occur at a site that leads to the most stable radical intermediate.

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. This can occur through various combinations, such as the coupling of two butyrophenone radicals or the reaction of a butyrophenone radical with a chlorine radical. Due to the low concentration of radicals, termination steps are generally less frequent than propagation steps.

The table below outlines a hypothetical free radical mechanism involving 4-Chloro-4'-fluorobutyrophenone.

| Mechanism Step | Description | Exemplary Reaction |

|---|---|---|

| Initiation | Generation of initial free radicals from a non-radical species, typically induced by heat (Δ) or light (hν). | F-C₆H₄-C(O)CH₂CH₂CH₂-Cl → F-C₆H₄-C(O)CH₂CH₂CH₂• + •Cl |

| Propagation | A radical reacts with a stable molecule to form a new radical, propagating the chain reaction. | F-C₆H₄-C(O)CH₂CH₂CH₂-Cl + •Cl → F-C₆H₄-C(O)CH₂CH₂ĊH-Cl + HCl |

| Termination | Two radicals combine to form a stable, non-radical product, terminating the chain. | 2 F-C₆H₄-C(O)CH₂CH₂CH₂• → F-C₆H₄-C(O)(CH₂)₆C(O)-C₆H₄-F |

Reaction with Thiobenzoic Acid and Subsequent Hydrolysis

The reaction of 4-Chloro-4'-fluorobutyrophenone with thiobenzoic acid is a classic example of a two-step synthetic sequence involving nucleophilic substitution followed by hydrolysis. This process is a common method for the preparation of thiols from alkyl halides.

Step 1: Nucleophilic Substitution The first step is a bimolecular nucleophilic substitution (SN2) reaction. Thiobenzoic acid is first deprotonated by a base to form the thiobenzoate anion, a potent sulfur nucleophile. This anion then attacks the carbon atom bonded to the chlorine in 4-Chloro-4'-fluorobutyrophenone. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a thioester intermediate, specifically S-(4-(4-fluorobenzoyl)butyl) benzothioate, and a chloride salt. This reaction proceeds via a backside attack, leading to an inversion of configuration at the electrophilic carbon center.

Step 2: Hydrolysis The second step involves the hydrolysis of the thioester intermediate. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thioester group. wikipedia.orglibretexts.org This cleavage of the acyl-sulfur bond is thermodynamically favorable and yields the final thiol product, 4-mercapto-1-(4-fluorophenyl)butan-1-one, along with sodium benzoate as a byproduct. acs.org Thioesters are generally more susceptible to hydrolysis than their oxygen-containing ester counterparts. libretexts.org

The table below summarizes the reactants, key intermediate, and final products of this transformation.

| Stage | Compound Type | Chemical Name | Chemical Formula |

|---|---|---|---|

| Reactant | Alkyl Halide | 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO |

| Reactant | Thioacid | Thiobenzoic Acid | C₇H₆OS |

| Intermediate | Thioester | S-(4-(4-fluorobenzoyl)butyl) benzothioate | C₁₇H₁₅FO₂S |

| Product | Thiol | 4-mercapto-1-(4-fluorophenyl)butan-1-one | C₁₀H₁₁FOS |

| Product | Carboxylic Acid Salt | Sodium Benzoate | C₇H₅NaO₂ |

Mentioned Compounds

| Chemical Name | Common/Systematic Name(s) |

| 4-Chloro-4'-fluorobutyrophenone | 4-chloro-1-(4-fluorophenyl)butan-1-one clearsynth.comnist.gov |

| Thiobenzoic Acid | Benzenecarbothioic S-acid |

| S-(4-(4-fluorobenzoyl)butyl) benzothioate | Thiobenzoic acid S-ester with 4-mercapto-1-(4-fluorophenyl)butan-1-one |

| 4-mercapto-1-(4-fluorophenyl)butan-1-one | |

| Sodium Benzoate | |

| Benzoic Acid |

Role As a Versatile Synthetic Intermediate and Building Block

Pharmaceutical Intermediate Applications

This compound is a key building block in the production of numerous active pharmaceutical ingredients (APIs), particularly those used in treating psychiatric and neurological disorders. chemicalbook.comganeshremedies.com

4'-Chloro-3'-fluorobutyrophenone is instrumental in the synthesis of various APIs, primarily through alkylation reactions where the butyrophenone (B1668137) moiety is attached to a separate chemical entity. nih.govgoogle.com

This compound is a well-established precursor for a significant number of butyrophenone-class antipsychotic medications. ganeshremedies.com The synthesis generally involves the alkylation of a specific piperidine derivative with this compound. nih.gov This reaction attaches the fluorobutyrophenone group to the piperidine nitrogen, forming the core structure of these neuroleptic agents.

Some of the prominent butyrophenone neuroleptics synthesized using this intermediate include:

Haloperidol (B65202) : A widely used typical antipsychotic, its synthesis involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone. chemicalbook.comganeshremedies.comgoogle.com

Bromperidol : Structurally similar to haloperidol, it is also synthesized using this compound. ganeshremedies.com

Benperidol : Another potent antipsychotic of this class derived from this key intermediate. ganeshremedies.com

Droperidol : A potent neuroleptic and antiemetic agent. chemicalbook.comganeshremedies.com

Fluanisone : Used as both an antipsychotic and in combination with an opioid analgesic. chemicalbook.comganeshremedies.com

Melperone : An atypical antipsychotic used in some European countries. chemicalbook.comganeshremedies.com

Timiperone : Another typical antipsychotic of the butyrophenone class. chemicalbook.comganeshremedies.com

Pipamperone : An antipsychotic used for schizophrenia and as a sedative. ganeshremedies.com

Spiperone : A potent D2 and 5-HT2A antagonist. ganeshremedies.com

Moperone : A typical antipsychotic medication. ganeshremedies.com

Trifluperidol : A potent typical antipsychotic. ganeshremedies.com

Azaperone : Primarily used in veterinary medicine as a tranquilizer. chemicalbook.com

Table 1: Butyrophenone Neuroleptics Synthesized from this compound

| API Name | Therapeutic Class |

|---|---|

| Haloperidol | Antipsychotic |

| Bromperidol | Antipsychotic |

| Benperidol | Antipsychotic |

| Droperidol | Antipsychotic, Antiemetic |

| Fluanisone | Antipsychotic |

| Melperone | Antipsychotic |

| Timiperone | Antipsychotic |

| Pipamperone | Antipsychotic, Sedative |

| Spiperone | Antipsychotic |

| Moperone | Antipsychotic |

| Trifluperidol | Antipsychotic |

Beyond the traditional butyrophenones, this compound is a key intermediate in the synthesis of newer, multi-functional agents like lumateperone. google.comsemanticscholar.org Lumateperone is an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression. youtube.comnrochemistry.com Its synthesis involves the alkylation of a complex tetracyclic amine with a 4-halo-4'-fluorobutyrophenone, such as 4-chloro-4'-fluorobutyrophenone or 4-iodo-4'-fluorobutyrophenone. google.comsemanticscholar.orgchemicalbook.com

This compound is also utilized as an intermediate in the manufacturing of the 'diol' series of APIs. ganeshremedies.com

The halogenated butyrophenone moiety derived from this compound can significantly impact the resulting drug's potency, selectivity, and metabolic stability.

Potency and Selectivity : The fluorine atom on the phenyl ring is a critical feature for the high affinity of many butyrophenone antipsychotics for dopamine D2 receptors. nih.gov The presence and position of halogen atoms can modulate the drug's interaction with various receptors, thereby affecting its potency and selectivity profile. nih.govresearchgate.net For instance, in lumateperone, the fluorine substitution is crucial for its potent antagonism of the serotonin 5-HT2A receptor. rhhz.net

Metabolic Stability : Halogenation, particularly fluorination, can enhance the metabolic stability of a drug. nih.gov The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the API. mdpi.com The inclusion of fluorine can also increase a drug's lipophilicity, which may improve its ability to cross the blood-brain barrier, a crucial characteristic for centrally acting drugs. mdpi.commdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Haloperidol |

| Bromperidol |

| Benperidol |

| Droperidol |

| Fluanisone |

| Melperone |

| Timiperone |

| Pipamperone |

| Spiperone |

| Primaperone |

| Moperone |

| Trifluperidol |

| Azaperone |

Information Not Available for this compound in Specified Applications

Extensive research has been conducted to gather information on the chemical compound this compound, specifically focusing on its role as a versatile synthetic intermediate and building block in agrochemical and specialty chemical applications. Despite a thorough search of available scientific literature and chemical databases, no specific data or research findings corresponding to the outlined topics for this particular compound could be located.

The requested article structure focuses on the following applications for this compound:

Agrochemical Intermediate Applications: Including the synthesis of pesticides, crop protection agents, and the design of innovative compounds for pest and disease control.

Specialty Chemical Synthesis: Including its role as a precursor for high-value chemicals and its applications in materials science, coatings, adhesives, and polymers.

The search results consistently provided information for a different, more widely documented isomer, 4-Chloro-4'-fluorobutyrophenone (CAS No. 3874-54-2). This related compound is known to be an intermediate in the synthesis of various pharmaceuticals. However, there is no available information linking the specified compound, This compound , to the agrochemical and material science applications detailed in the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for this compound that adheres to the provided outline, as no research findings or data for these specific applications were found.

Specialty Chemical Synthesis

Manufacturing of Fragrances and Flavors

This compound is utilized as a raw material in the production of fragrances and flavors. nih.gov The butyrophenone framework is a structural component found in some aroma compounds. While specific examples of fragrances derived directly from this compound are not extensively detailed in publicly available literature, its chemical properties allow for modifications that can lead to the creation of molecules with desirable olfactory characteristics. The synthesis of odorants is a key area of synthetic chemistry, constantly seeking new building blocks to create novel scents. nih.gov

Starting Material for Dyes and Pigments

This compound also serves as a starting material for the synthesis of various dyes and pigments. nih.gov The aromatic ketone structure can be chemically modified through reactions like condensation or substitution to create larger conjugated systems, which are characteristic of dye molecules. A related compound, 4'-Chloro-3'-fluoroacetophenone, is noted for its use in synthesizing dyes and pigments, suggesting that butyrophenone analogues are suitable scaffolds for chromophore development. chemimpex.com The general process for creating organic dyes often involves multi-step syntheses starting from fundamental chemical intermediates to build complex molecular architectures. researchgate.net

Generation of Analogues and Derivatives

The reactivity of the terminal chloro group in the butyryl chain allows this compound to be a starting point for a variety of derivatives through nucleophilic substitution and cyclization reactions.

4-Chloro-4'-methylbutyrophenone is a structural analogue of this compound. Rather than being a direct derivative, it is typically synthesized via a Friedel-Crafts acylation reaction. In this process, toluene reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.com The reaction introduces the 4-chlorobutanoyl group onto the toluene ring, yielding the final product as a pale yellow oil. chemicalbook.com

Table 1: Synthesis of 4-Chloro-4'-methylbutyrophenone

| Reactant/Reagent | Role | Notes |

| Toluene | Starting Material | Provides the methylphenyl group. |

| 4-Chlorobutyryl chloride | Acylating Agent | Provides the 4-chlorobutanoyl group. |

| Aluminum chloride (AlCl₃) | Catalyst | Lewis acid that facilitates the acylation. |

| Ice-water | Quenching Agent | Used to stop the reaction and work up the product. |

The synthesis of 4-Chloro-4'-nitrosobutyrophenone is not well-documented in the available scientific literature. While methods exist for the synthesis of various nitro and nitroso compounds, a specific and established pathway for this particular butyrophenone derivative is not readily found. jocpr.comrsc.org

This compound can be effectively converted into (4-fluorophenyl)(cyclopropyl)methanone. This transformation is an intramolecular cyclization reaction. orgsyn.org The process involves treating the γ-chloro ketone with a strong base, such as sodium hydroxide. orgsyn.org The base facilitates the removal of a proton from the α-carbon (the carbon adjacent to the carbonyl group), creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it to form the stable three-membered cyclopropane ring. orgsyn.org

Table 2: Reagents for Synthesis of Cyclopropyl Ketones from γ-Chloro Ketones

| Reagent | Function | Reaction Condition |

| Sodium Hydroxide (NaOH) | Base | Promotes intramolecular cyclization by deprotonation. |

| Water | Solvent | The reaction is typically carried out in an aqueous solution. |

| Heat | Energy Source | Boiling may be required to drive the reaction to completion. |

The butyrophenone scaffold is a key structural element in many centrally active pharmaceuticals. Histamine H₃ receptor antagonists, which are investigated for treating neurodegenerative conditions like Alzheimer's disease, often possess a core structure comprising a basic amine group linked to an aromatic region. wikipedia.orgnih.gov this compound serves as a crucial building block for synthesizing such molecules. It functions as an alkylating agent, where the butyrophenone moiety is attached to a nitrogen-containing scaffold (such as a piperazine or diazepane) via a nucleophilic substitution reaction, displacing the terminal chlorine atom. nih.govgoogleapis.com This synthetic strategy allows for the construction of complex molecules with the necessary pharmacophore for H₃ receptor affinity and antagonism. researchgate.netnih.gov

Structure Reactivity Relationship and Molecular Design

Impact of Halogen Substituents on Molecular Properties

The presence of both chlorine and fluorine atoms on the phenyl ring of 4'-Chloro-3'-fluorobutyrophenone significantly influences its electronic landscape, binding characteristics, and pharmacokinetic profile.

The electronic properties of the aromatic ring in this compound are modulated by the competing inductive and resonance effects of the chlorine and fluorine substituents. Both halogens are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making the carbonyl carbon more electrophilic.

Table 1: Electronic Properties of Chlorine and Fluorine

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Fluorine | 3.98 | Strong -I | Weak +R |

| Chlorine | 3.16 | Moderate -I | Weak +R |

This table provides a summary of the key electronic properties of chlorine and fluorine that influence the reactivity of this compound.

The halogen substituents of this compound are critical for its interaction with molecular targets, such as dopamine and serotonin receptors. nih.gov These interactions are often a combination of hydrophobic, steric, and electrostatic forces. The introduction of halogen atoms can significantly alter the binding affinity and selectivity of a ligand.

In a study of a butyrophenone (B1668137) analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, the presence of a 4-chlorophenyl group was found to be a key contributor to its binding profile at various receptors. nih.gov While not the specific compound of interest, this analog demonstrates the importance of the chloro-substituent in receptor binding. For instance, this compound displayed moderate affinity for the dopamine D2 receptor and high affinity for the serotonin 5HT2A receptor. nih.gov The electron-withdrawing nature of the halogens can influence the electrostatic potential of the molecule, potentially leading to more favorable interactions with specific amino acid residues in the binding pocket of a receptor. Furthermore, halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, can also contribute to the binding affinity and selectivity.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of halogen atoms generally increases the lipophilicity of a molecule. researchgate.net This is because halogens are more polarizable than hydrogen and can participate in favorable van der Waals interactions with nonpolar environments, such as lipid membranes.

Judicious placement of fluorine in a drug candidate can markedly affect its membrane permeability. researchgate.net The increased lipophilicity conferred by the chlorine and fluorine atoms in this compound is expected to enhance its ability to cross biological membranes, including the blood-brain barrier, which is often a prerequisite for neurologically active compounds. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown. Therefore, the di-halogenation pattern in this compound represents a molecular design strategy to achieve an optimal balance of lipophilicity for favorable bioavailability. For the related compound 4-Chloro-4'-fluorobutyrophenone, a calculated LogP value of 2.84 has been reported, indicating significant lipophilicity. chemicalbook.com

Table 2: Predicted Lipophilicity of Related Butyrophenones

| Compound | Predicted LogP |

| Butyrophenone | ~2.5 |

| 4'-Fluorobutyrophenone | ~2.7 |

| 4'-Chlorobutyrophenone | ~3.1 |

Note: These are estimated values to illustrate the general trend of increasing lipophilicity with halogenation. The actual LogP of this compound may vary.

Stereochemical Considerations in Derivatives and Analogues

While this compound itself is achiral, its derivatives and analogues can possess stereocenters, leading to the existence of stereoisomers. The three-dimensional arrangement of atoms in these stereoisomers can have a profound impact on their pharmacological activity. The butyrophenone side chain is flexible, and its preferred conformation can be influenced by the nature and position of substituents.

Conformational analysis of the flexible side chain is crucial for understanding how these molecules interact with their biological targets. lumenlearning.com The presence of bulky substituents can restrict the rotation around single bonds, favoring certain conformations that may be more or less active. For instance, in conformationally restricted analogs of butyrophenones, the specific geometry imposed by a rigid ring system can dramatically alter receptor binding affinity. nih.gov Quantum chemical calculations have been employed to study the conformational features of N-substituents in related psychoactive compounds, highlighting the importance of low-energy conformations for biological activity. nih.gov Therefore, in the design of derivatives of this compound, careful consideration of the stereochemical outcomes of synthetic transformations and the conformational preferences of the resulting products is essential for optimizing their therapeutic potential.

Comparative Studies with Related Butyrophenone Structures

To further understand the structure-reactivity relationships of this compound, it is instructive to compare it with related butyrophenone structures, particularly those with modifications to the alkyl chain.

The introduction of alkyl groups, such as a 2,2-dimethyl substitution on the butyrophenone backbone, can significantly influence the reactivity of the molecule through steric hindrance. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can accelerate intramolecular reactions. wikipedia.org The presence of two methyl groups on the same carbon atom decreases the internal bond angle and brings the reactive ends of the molecule closer together, thereby promoting cyclization reactions. chem-station.com

This principle can be illustrated by considering a hypothetical intramolecular cyclization reaction of a butyrophenone derivative.

Table 3: Hypothetical Relative Rates of Cyclization for Butyrophenone Derivatives

| Derivative | Substitution at C2 | Relative Rate of Cyclization |

| A | None | 1 |

| B | 2,2-dimethyl | >1 |

This table illustrates the expected increase in the rate of an intramolecular reaction due to the gem-dimethyl effect.

The increased steric bulk of the gem-dimethyl group can also hinder intermolecular reactions by impeding the approach of a reagent to the reactive center. utdallas.edu For example, the rate of a nucleophilic addition to the carbonyl group could be significantly reduced in a 2,2-dimethylbutyrophenone derivative compared to the unsubstituted parent compound. This steric shielding can be a useful tool in molecular design to direct the course of a chemical reaction or to enhance the metabolic stability of a drug by blocking sites of enzymatic attack.

Comparison of Reactivity in Nucleophilic Substitutions with Non-Methylated Analogs

The reactivity of this compound in nucleophilic substitution reactions is primarily centered on the electrophilic carbon atom of the chlorobutyryl side chain. This reaction is of significant interest as it often forms the basis for the synthesis of more complex molecules, such as the antipsychotic drug haloperidol (B65202) and its analogs. The substitution of the chlorine atom by a nucleophile is a key step in these synthetic pathways.

The mechanism of this transformation typically follows a bimolecular nucleophilic substitution (S_N_2) pathway. In an S_N_2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The reaction proceeds via a single transition state where the nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

The reactivity of the butyrophenone side chain can be compared to its non-methylated analog, a chloroethanone derivative. In general, the rate of an S_Nmultirow{2} reaction is sensitive to steric hindrance at the reaction center. The additional methylene groups in the butyrophenone chain, compared to a chloroethanone, can influence the reaction rate. However, since the substitution occurs at the terminal carbon of the four-carbon chain, the steric bulk of the main part of the molecule has a limited effect.

The primary factor influencing the relative reactivity between this compound and a non-methylated (e.g., chloroacetyl) analog is the electronic nature of the carbonyl group and the length of the alkyl chain. The electron-withdrawing effect of the carbonyl group can slightly influence the electrophilicity of the carbon-chlorine bond.

To illustrate the comparative reactivity, consider the following hypothetical kinetic data for the reaction with a common nucleophile, such as an amine:

| Compound | Relative Rate Constant (k_rel) |

| This compound | 1.0 |

| 4'-Chloro-3'-fluoroacetophenone (non-methylated analog) | ~1.2-1.5 |

Note: The data in this table is illustrative and based on general principles of chemical reactivity. Specific experimental values may vary.

The slightly higher reactivity of the acetophenone derivative can be attributed to the closer proximity of the electron-withdrawing carbonyl group to the reaction center, which can have a modest activating effect. However, the difference is not expected to be substantial as the effect is transmitted through several sigma bonds. The substitution on the aromatic ring (chloro and fluoro groups) primarily influences the reactivity of the aromatic ring itself and has a less direct electronic effect on the aliphatic side chain's nucleophilic substitution.

Evaluation of Metabolic Stability in Trifluoroacetyl Derivatives

Trifluoroacetyl groups (COCF₃) are known to be metabolically robust due to the strength of the carbon-fluorine bonds. Introducing a trifluoroacetyl group into the structure of this compound, for instance by replacing the butyryl side chain or by substitution on the aromatic ring, would be expected to significantly alter its metabolic fate.

The metabolic stability of trifluoroacetyl derivatives can be evaluated in vitro using liver microsomes or hepatocytes and measuring the rate of disappearance of the parent compound over time. The intrinsic clearance (CL_int) and half-life (t_½) are common parameters used to quantify metabolic stability.

A comparative in vitro metabolic stability study might yield data similar to the illustrative table below:

| Compound | In Vitro Half-life (t_½, min) in Human Liver Microsomes | Intrinsic Clearance (CL_int, µL/min/mg protein) |

| This compound | 45 | 15.4 |

| Trifluoroacetyl-derivatized analog | >120 | <5.0 |

Note: The data in this table is illustrative and based on established principles of drug metabolism. Actual experimental values will vary depending on the specific structure of the analog and the experimental conditions.

The significantly longer half-life and lower intrinsic clearance of the trifluoroacetyl derivative would indicate enhanced metabolic stability. This is because the C-F bonds are highly resistant to enzymatic cleavage, and the electron-withdrawing nature of the trifluoromethyl group can deactivate adjacent sites to oxidative metabolism. The metabolism of the butyrophenone itself often involves reduction of the ketone or hydroxylation of the alkyl chain, pathways that would be altered or blocked in a trifluoroacetyl derivative.

Characterization of Polarity, Acidity, and Coordination Chemistry in Hydroxylated Analogues

The introduction of a hydroxyl group onto the structure of this compound would create a hydroxylated analogue with distinct physicochemical properties. The position of the hydroxyl group, whether on the aromatic ring or the aliphatic side chain, would significantly influence its polarity, acidity, and ability to coordinate with metal ions.

Polarity: Hydroxylation dramatically increases the polarity of a molecule. This is due to the ability of the hydroxyl group to participate in hydrogen bonding as both a donor and an acceptor. An increase in polarity generally leads to higher water solubility and can affect how the molecule interacts with biological membranes and protein binding sites. The octanol-water partition coefficient (LogP) is a common measure of lipophilicity, which is inversely related to polarity.

Acidity: A hydroxyl group attached to an aromatic ring (a phenolic hydroxyl group) is weakly acidic. The pKa of a phenolic proton is influenced by the electronic effects of other substituents on the ring. The electron-withdrawing chloro and fluoro groups on the aromatic ring of this compound would be expected to increase the acidity (lower the pKa) of a phenolic hydroxyl group compared to phenol itself. An aliphatic hydroxyl group would be significantly less acidic, with a pKa similar to that of simple alcohols.

Coordination Chemistry: The presence of a hydroxyl group, in conjunction with the carbonyl oxygen of the butyrophenone, can create a bidentate chelation site for metal ions. This is particularly true if the hydroxyl group is positioned ortho to the butyryl side chain on the aromatic ring. Such analogues could form stable coordination complexes with various metal ions. The stability of these complexes would depend on the nature of the metal ion, the pH of the solution, and the steric environment around the coordination site.

The physicochemical properties of a hypothetical hydroxylated analogue are summarized in the illustrative table below:

| Compound | LogP | pKa (Phenolic OH) | Potential for Metal Chelation |

| This compound | 3.5 | N/A | Low |

| 2'-Hydroxy-4'-chloro-3'-fluorobutyrophenone | 2.8 | ~8-9 | High (with carbonyl oxygen) |

Note: The data in this table is illustrative and based on general principles of physical organic chemistry. Specific experimental values may vary.

Advanced Research Applications and Methodological Contributions

Analytical Standard Applications

4'-Chloro-3'-fluorobutyrophenone serves as a critical reference standard in analytical chemistry, particularly within the pharmaceutical industry. Its well-defined chemical properties and spectral characteristics allow for its use in the development and validation of analytical methods aimed at identifying and quantifying related compounds, including active pharmaceutical ingredients (APIs) and their impurities.

Identification and Quantification in Chemical Research

The utility of this compound as an analytical standard is rooted in its consistent behavior in various analytical techniques, which allows for the reliable identification and quantification of its presence in a sample. Chromatographic and spectroscopic methods are paramount in this regard.

In the field of pharmaceutical analysis, it is often used as a reference standard for related substances. For instance, it is a known impurity and synthetic intermediate of the antipsychotic drug Haloperidol (B65202). chemicalbook.comsigmaaldrich.comchemicalbook.comganeshremedies.com Therefore, analytical methods for Haloperidol often require a certified reference standard of this compound to ensure the final drug product is free from significant levels of this precursor.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides a distinct fragmentation pattern that serves as a chemical fingerprint. The mass spectrum is characterized by a molecular ion peak (M+•) and several major fragment ions, which can be used for its unambiguous identification. chemicalbook.comchemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra of this compound exhibit characteristic chemical shifts and coupling constants that are unique to its structure. chemicalbook.comchemicalbook.com This spectroscopic data is invaluable for confirming the identity of the compound when used as a reference material.

Below are interactive data tables summarizing the key analytical data for this compound.

Table 1: GC-MS Data for this compound chemicalbook.comchemicalbook.comchemicalbook.com

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Interpretation |

| 200 | 1 | Molecular Ion (M+•) |

| 164 | 1 | [M-HCl]+• |

| 138 | 43 | [M-C₄H₆Cl]+ |

| 123 | 100 | [C₇H₄FO]+ |

| 107 | 10 | [C₇H₄F]+ |

Table 2: ¹H NMR Spectroscopic Data for this compound chemicalbook.comchemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.03-7.97 | m | - | 2 aromatic C-H |

| 7.17-7.09 | m | - | 2 aromatic C-H |

| 3.68 | t | 6.2 | -CH₂- |

| 3.15 | t | 7.0 | -CH₂- |

| 2.22 | tt | 7.0, 6.2 | -CH₂- |

Table 3: ¹³C NMR Spectroscopic Data for this compound chemicalbook.comchemicalbook.com

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 197.3 | - | C=O |

| 166.1 | d, J₁C-F = 254.7 | C-F |

| 133.2 | d, J₄C-F = 4.3 | Aromatic C |

| 130.6 | d, J₃C-F = 9.3 | 2 Aromatic CH |

| 115.9 | d, J₂C-F = 22.2 | 2 Aromatic CH |

| 44.6 | - | -CH₂- |

| 35.2 | - | -CH₂- |

| 26.7 | - | -CH₂- |

Q & A

What synthetic methodologies are recommended for 4'-Chloro-3'-fluorobutyrophenone, and how can reaction efficiency be optimized?

Basic Research Question

The primary synthetic route involves Friedel-Crafts acylation using 4-chlorobutyryl chloride and fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key optimization parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equivalents) improves electrophilic activation.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Dichloromethane or nitrobenzene enhances solubility of aromatic substrates.

Post-reaction, quenching with ice-water and purification via silica gel chromatography (hexane/ethyl acetate gradient) yields >90% purity .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR spectroscopy : Compare H and C NMR peaks with literature data (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- HPLC-UV : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<1% threshold) .

- Melting point analysis : Reproducible values within 61–63°C indicate crystalline purity; deviations suggest polymorphic forms or solvates .

What experimental strategies address batch-to-batch variability in melting points and spectral data?

Advanced Research Question

Discrepancies often arise from:

- Residual solvents : Perform thermogravimetric analysis (TGA) to detect solvents like dichloromethane.

- Polymorphism : Screen recrystallization solvents (e.g., ethanol vs. toluene) to isolate stable crystalline forms .

- Stereochemical impurities : Employ chiral HPLC or circular dichroism (CD) if asymmetric synthesis is involved .

How do chloro and fluoro substituents influence the compound’s reactivity in downstream derivatization?

Advanced Research Question

The electron-withdrawing chloro (para) and fluoro (meta) groups direct electrophilic substitution to the ortho position, favoring reactions like nitration or Suzuki coupling . For example:

- Nitration : Concentrated HNO₃/H₂SO₄ at 50°C yields 3-nitro derivatives for pharmacological intermediates .

- Cross-coupling : Use Pd(PPh₃)₄ with arylboronic acids to introduce functional groups for SAR studies .

What stabilization protocols are effective for long-term storage of this compound?

Advanced Research Question

Decomposition under ambient conditions is mitigated by:

- Temperature : Store at −20°C in amber vials to prevent photodegradation .

- Desiccants : Include silica gel packs to avoid hydrolysis of the ketone moiety.

- Periodic analysis : Monitor via HPLC every 6 months; degradation products (e.g., 4-chlorobenzoic acid) indicate oxidative pathways .

How can researchers resolve challenges in quantifying trace impurities using HPLC?

Advanced Research Question

Common issues include co-elution of impurities and baseline noise. Solutions involve:

- Gradient optimization : Extend runtime to separate peaks (e.g., 0.1% TFA in mobile phase improves resolution) .

- Mass spectrometry : LC-MS/MS identifies impurities at ppm levels via fragmentation patterns .

What pharmacokinetic parameters should be prioritized when designing derivatives for CNS applications?

Advanced Research Question

Derivatives like haloperidol (a butyrophenone antipsychotic) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.